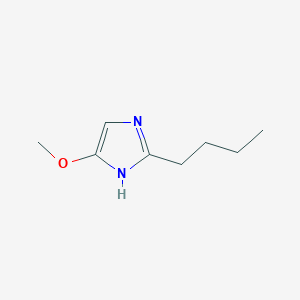

2-Butyl-4-methoxy-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-butyl-5-methoxy-1H-imidazole |

InChI |

InChI=1S/C8H14N2O/c1-3-4-5-7-9-6-8(10-7)11-2/h6H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

IEFGZVCACHKEPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC=C(N1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butyl 4 Methoxy 1h Imidazole and Analogs

Retrosynthetic Analysis of the Imidazole (B134444) Core with Butyl and Methoxy (B1213986) Substituents

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Butyl-4-methoxy-1H-imidazole, the primary disconnections are made at the C-N and C-C bonds of the imidazole ring.

A logical retrosynthetic approach would involve disconnecting the imidazole ring to reveal key synthons. The C2-N3 and C4-C5 bonds are common points of disconnection in imidazole synthesis. This leads to precursors such as an amidine (or its synthetic equivalent) for the C2-butyl fragment and a three-carbon component with the desired oxygen functionality at the C4 position.

One plausible retrosynthetic pathway for this compound is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | C2-N3 and C4-C5 bonds | Valeramidine (for the 2-butyl group) and a 3-carbon unit with a methoxy group at the central carbon (e.g., a derivative of 1,3-dihydroxyacetone (B48652) or a related α-hydroxyketone). |

| This compound | N1-C2 and N3-C4 bonds | An α-dicarbonyl compound, valeraldehyde (B50692), and an ammonia (B1221849) source. |

This analysis suggests that the synthesis can be approached by constructing the imidazole ring from acyclic precursors, a common and effective strategy in heterocyclic chemistry.

Conventional Synthetic Routes for 2,4-Disubstituted Imidazoles

Several conventional methods are well-established for the synthesis of 2,4-disubstituted imidazoles and can be adapted for the preparation of this compound.

Condensation Reactions Involving α-Dicarbonyl Precursors

The Debus-Radziszewski synthesis and its variations are cornerstone methods for imidazole synthesis. wikipedia.orghandwiki.orgscribd.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. wikipedia.orghandwiki.orgscribd.com

To synthesize a 2-butyl-4-methoxy substituted imidazole via this route, one would theoretically require an α-dicarbonyl precursor with a methoxy group at one of the carbonyl carbons, valeraldehyde to introduce the butyl group at the C2 position, and ammonia. The general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| α-dicarbonyl | Aldehyde | Ammonia | Substituted Imidazole |

However, the availability and stability of the required methoxy-substituted α-dicarbonyl precursor can be a limiting factor. An alternative and more practical approach involves using an α-hydroxyketone, which can be considered a synthetic equivalent. For instance, the reaction of an appropriate α-hydroxyketone with valeraldehyde and ammonia could yield the corresponding 2-butyl-4-hydroxy-1H-imidazole. This intermediate could then be subjected to O-methylation to afford the target compound.

A closely related compound, 2-butyl-4-chloro-5-formylimidazole, has been synthesized through a Vilsmeier-Haack reaction on 2-butyl-1H-imidazol-5(4H)-one, which is formed from the condensation of pentamidine (B1679287) hydrochloride and glyoxal. rsc.org This suggests a potential route where a 4-chloro substituent could be replaced by a methoxy group via a nucleophilic aromatic substitution reaction.

Cyclization Strategies Utilizing Amidine Derivatives

Another powerful method for the synthesis of 2-substituted imidazoles involves the cyclization of an amidine with a suitable three-carbon synthon. nih.gov For the synthesis of this compound, valeramidine (pentanamidine) would serve as the precursor for the 2-butyl group.

The reaction of valeramidine with an α-haloketone is a common strategy. In this case, a 1-halo-3-methoxy-2-propanone would be the ideal reaction partner. The reaction proceeds via initial N-alkylation of the amidine followed by intramolecular cyclization and dehydration to form the imidazole ring.

A catalyst-free [3+2] cyclization of vinyl azides with amidines has also been described as a facile and efficient route for the synthesis of 2,4-disubstituted imidazoles. nih.govmdpi.com This method offers a high degree of functional group tolerance and generally produces good to excellent yields. nih.govmdpi.com

Regioselective Functionalization Approaches at Imidazole C-4/C-5 Positions

Direct functionalization of a pre-formed 2-butyl-1H-imidazole ring is another viable strategy. The regioselectivity of electrophilic substitution on the imidazole ring is highly dependent on the reaction conditions and the nature of the substituents already present. Generally, the C5 position is more susceptible to electrophilic attack.

To achieve substitution at the C4 position, one might employ a directing group strategy. For instance, N-alkylation of the imidazole with a suitable protecting group can influence the regioselectivity of subsequent reactions.

A more direct approach to obtaining a 4-methoxy substituted imidazole would be to start with a 4-hydroxyimidazole derivative and perform a regioselective O-methylation. The synthesis of 4-substituted imidazoles can be achieved through various methods, including the reaction of α-tosyl-substituted oxazolines with ammonia.

Stereoselective Synthesis of Chiral Derivatives of this compound (if applicable)

The target molecule, this compound, is not inherently chiral. However, chiral derivatives can be synthesized by introducing a stereocenter, for example, by branching the butyl group or by substitution at the N1 position with a chiral moiety.

The asymmetric synthesis of chiral imidazoles can be achieved through several strategies:

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the starting materials to direct the stereochemical outcome of the reaction. thieme-connect.com For instance, a chiral amine could be used in a modified Debus-Radziszewski synthesis to generate a chiral N-substituted imidazole. The auxiliary can then be removed in a subsequent step. Chiral 2-imidazolidinones have been effectively used as chiral auxiliaries in various asymmetric syntheses. nih.gov

Asymmetric Catalysis : Chiral catalysts can be employed to enantioselectively form the imidazole ring or to introduce a chiral substituent. Copper(I) complexes with chiral ligands have been successfully used for the asymmetric α-alkylation of 2-acylimidazoles, which could be a potential route to introduce a chiral center in the butyl side chain. nih.govresearchgate.net

Chiral Resolution : A racemic mixture of a chiral derivative can be separated into its constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. nih.gov

Green Chemistry Principles in Imidazole Synthesis

The application of green chemistry principles to the synthesis of imidazoles is an area of growing interest, aiming to reduce the environmental impact of chemical processes. nih.govnih.gov Key principles include the use of safer solvents, catalysts, and energy sources, as well as maximizing atom economy.

Several green approaches have been developed for imidazole synthesis:

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. thieme-connect.comacs.orgresearchgate.net This technique has been successfully applied to the synthesis of various substituted imidazoles, including 2,4-disubstituted derivatives. thieme-connect.comthieme-connect.combath.ac.uk

Ultrasound-Assisted Synthesis : Sonication provides an alternative energy source that can promote chemical reactions through acoustic cavitation. nih.govresearchgate.netnih.gov Ultrasound-assisted synthesis of imidazoles has been shown to be efficient, often proceeding under milder conditions and with shorter reaction times than traditional methods. nih.govresearchgate.netnih.gov

Use of Green Catalysts and Solvents : The development of environmentally benign catalysts, such as zeolites or biocatalysts, can reduce the use of hazardous reagents. rsc.org Water or solvent-free reaction conditions are also increasingly being employed to minimize the use of volatile organic compounds. researchgate.net For instance, the use of lemon juice as a natural, biodegradable catalyst has been reported for the synthesis of triaryl-imidazoles. researchgate.net Biocatalytic methods, using enzymes like laccases, are also emerging as a green alternative for imidazole synthesis. thieme-connect.com

These green methodologies offer promising avenues for the sustainable production of this compound and its analogs.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant tool in synthetic chemistry, offering considerable advantages over conventional heating methods, such as faster reaction times, higher yields, and improved product purity. niscpr.res.inanton-paar.comijnrd.org This technique utilizes microwave radiation to heat polar molecules and ions directly and efficiently through two primary mechanisms: dipolar polarization and ionic conduction. anton-paar.comijnrd.org Unlike conventional heating, which transfers heat from an external source through the vessel walls, microwave irradiation provides rapid, "in-core" heating of the reaction mixture itself, leading to a more uniform temperature profile. anton-paar.comyoutube.com

The application of MAOS to the synthesis of heterocyclic compounds, particularly imidazole derivatives, has been well-documented. ingentaconnect.com This methodology is particularly advantageous for multi-component reactions, which are common in imidazole synthesis. niscpr.res.in Research has demonstrated that MAOS can significantly reduce reaction times from hours or days to mere minutes, often under solvent-free conditions, which aligns with the principles of green chemistry. anton-paar.comijnrd.orgnih.gov

A pertinent example is the microwave-assisted synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a key intermediate for the antihypertensive agent Losartan and a close analog of this compound. scispace.com In this synthesis, the reaction was carried out by irradiating a dry residue of reactants on a solid support (acidic alumina (B75360) and ammonium (B1175870) acetate) in a domestic microwave oven at low power for 12 minutes. scispace.com This method resulted in a 78% yield of the purified product, showcasing the efficiency and speed of the MAOS approach compared to traditional heating methods. scispace.com

The table below summarizes the comparative advantages of MAOS over conventional heating for the synthesis of substituted imidazoles.

| Feature | Microwave-Assisted Organic Synthesis (MAOS) | Conventional Heating |

| Heating Mechanism | Direct, "in-core" heating of polar molecules anton-paar.com | Indirect heating via convection from vessel walls anton-paar.com |

| Reaction Time | Significantly reduced (minutes vs. hours) niscpr.res.inanton-paar.com | Prolonged (hours to days) niscpr.res.in |

| Product Yield | Often higher yields niscpr.res.inyoutube.com | Variable, often lower yields niscpr.res.inyoutube.com |

| Energy Efficiency | High, as only the reaction mixture is heated ijnrd.org | Low, due to heating of the entire apparatus ijnrd.org |

| Byproduct Formation | Minimized due to rapid and uniform heating anton-paar.com | More prevalent due to temperature gradients and longer reaction times |

| Solvent Use | Facilitates solvent-free reactions niscpr.res.innih.gov | Typically requires solvents asianpubs.org |

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are organic salts with melting points typically below 100°C, composed entirely of ions. researchgate.netgneechem.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents (VOCs) in chemical synthesis. gneechem.comnih.gov In the context of imidazole synthesis, ionic liquids can function as both the reaction medium and a catalyst, promoting the reaction through various interactions. nih.govresearchgate.net

The "tunability" of ionic liquids is a key advantage; by modifying the structure of the cation and anion, their physical and chemical properties can be tailored to specific reaction requirements. researchgate.netgneechem.com For instance, imidazolium-based ionic liquids are commonly synthesized and used in a variety of reactions. researchgate.netscientific.net The synthesis of these ILs can also be accelerated using microwave assistance. scientific.nethgxx.org

The table below outlines various imidazolium-based ionic liquids and their applications in organic synthesis, highlighting their potential as reaction media for preparing compounds like this compound.

| Ionic Liquid | Cation | Anion | Notable Application in Synthesis | Reference |

| [bmim]PF₆ | 1-butyl-3-methylimidazolium | Hexafluorophosphate | Cationic polymerization solvent | hgxx.org |

| [bmim][BF₄] | 1-butyl-3-methylimidazolium | Tetrafluoroborate | Solvent for Heck arylation | nih.gov |

| [pmim]BF₄ | 1-propyl-3-methylimidazolium | Tetrafluoroborate | Promotes condensation for 2-aryl benzimidazoles | nih.gov |

| [bmim]Cl | 1-butyl-3-methylimidazolium | Chloride | Catalyst for amide synthesis | researchgate.net |

| [n-Pr₂NH₂][HSO₄] | Di-n-propylammonium | Hydrogen sulfate (B86663) | Promoter for tetrasubstituted imidazole synthesis | scirp.org |

Catalyst-Free and Solvent-Free Methodologies

In alignment with the principles of green chemistry, there is a growing interest in developing synthetic methods that eliminate the need for both catalysts and organic solvents. ijnrd.orgrsc.org These approaches reduce environmental impact, simplify product purification, and lower operational costs. asianpubs.org Solvent-free reactions, often conducted by heating a mixture of neat reactants, can lead to higher reaction rates due to increased reactant concentration. asianpubs.org

Several studies have reported the successful synthesis of substituted imidazoles under catalyst-free and solvent-free conditions, frequently in conjunction with microwave irradiation to accelerate the reaction. researchgate.netorganic-chemistry.org One such method involves the one-pot synthesis of 2,4,5-triarylimidazoles by reacting benzil, an aromatic aldehyde, and ammonium acetate (B1210297) under microwave irradiation without any added catalyst or solvent. researchgate.net This procedure resulted in high yields (80–99%) within very short reaction times (3–5 minutes), demonstrating a highly efficient and environmentally benign protocol. researchgate.net

Another approach describes a one-pot synthesis of imidazole derivatives by heating a mixture of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at approximately 70°C without any solvent. asianpubs.org This method also afforded high yields and showcased advantages such as mild reaction conditions and an easy work-up. asianpubs.org While many "catalyst-free" methods exist, it is worth noting that in some multi-component reactions for imidazole synthesis, reactants like ammonium acetate can also serve as an in-situ source of ammonia and acetic acid, with the latter potentially acting as a catalyst. researchgate.net

The following table summarizes research findings for the catalyst-free and solvent-free synthesis of various imidazole analogs.

| Reactants | Conditions | Product Type | Yield | Reference |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | Microwave Irradiation (3-5 min) | 2,4,5-Triarylimidazoles | 80-99% | researchgate.net |

| Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate | Heating at ~70°C (approx. 1 h) | Benzyl-substituted Imidazoles | High | asianpubs.org |

| 1,2-Diketones, Aromatic Aldehydes, Ammonium Acetate | Grinding with Molecular Iodine (as catalyst) | 2,4,5-Triaryl substituted Imidazoles | Very Good | researchgate.net |

| Phenyl Glycidyl Ether, Imidazole Derivatives | Microwave Irradiation (1 min, 120°C) | Substituted Imidazole-1-ethanol | 49% | nih.gov |

Chemical Reactivity and Derivatization Strategies for 2 Butyl 4 Methoxy 1h Imidazole

Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). nih.govglobalresearchonline.netwikipedia.org The reactivity of the ring carbons generally follows the order C5 > C4 > C2. nih.govnih.gov Attack at the C4 and C5 positions is favored due to the formation of more stable intermediates, whereas substitution at C2 is less common unless the other positions are blocked. globalresearchonline.netuobabylon.edu.iq

In 2-Butyl-4-methoxy-1H-imidazole, the regioselectivity of electrophilic attack is strongly governed by the electronic effects of the existing substituents.

Methoxy (B1213986) Group (-OCH₃): Located at the C4 position, the methoxy group is a powerful activating group. It donates electron density to the ring via a resonance effect (+R), significantly increasing the nucleophilicity of the imidazole system, particularly at the ortho and para positions.

Butyl Group (-C₄H₉): The butyl group at the C2 position is a weak activating group, donating electron density through a positive inductive effect (+I).

The dominant electronic influence is the resonance donation from the methoxy group. This effect strongly enhances the electron density at the C5 position (ortho to the methoxy group), making it the most probable site for electrophilic attack. The combined activating effects of both groups render the molecule highly reactive towards electrophiles compared to unsubstituted imidazole.

| Position | Influence of Methoxy Group (at C4) | Influence of Butyl Group (at C2) | Predicted Outcome for Electrophilic Attack |

| C2 | Weakly deactivated (meta) | Substituted | Unlikely |

| C5 | Strongly activated (ortho) | Weakly activated | Most Favored Site |

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed with high regioselectivity at the C5 position. For instance, bromination would likely yield 5-bromo-2-butyl-4-methoxy-1H-imidazole.

Nucleophilic Additions and Substitutions

The imidazole ring in this compound is inherently electron-rich, a characteristic enhanced by its electron-donating substituents. This high electron density makes the ring resistant to nucleophilic aromatic substitution (SNAr), which typically requires an electron-deficient aromatic system. globalresearchonline.net Nucleophilic attack on the neutral ring is therefore thermodynamically unfavorable.

However, derivatization strategies can render the ring susceptible to nucleophilic attack. One such method involves quaternization of the ring nitrogen (see N-Alkylation, Section 3.3) to form an imidazolium (B1220033) salt. The resulting positive charge significantly lowers the electron density of the ring, activating it towards nucleophiles.

Nucleophilic conjugate addition, or Michael addition, is another potential pathway if the molecule is first functionalized with an electron-withdrawing group in conjugation with the ring, such as an α,β-unsaturated carbonyl moiety. acs.orgnih.gov Without such prior activation, this compound itself is not a suitable substrate for nucleophilic addition reactions.

Modifications at the 1H-Imidazole Nitrogen (N-Alkylation, N-Arylation)

The nitrogen atom at the N1 position of the imidazole ring is nucleophilic and possesses an acidic proton, making it a prime site for substitution reactions. nih.govuobabylon.edu.iq Due to tautomerism, the N1 and N3 positions are equivalent in the unsubstituted molecule, so substitution leads to a single product.

N-Alkylation: This is readily achieved by treating the imidazole with an alkylating agent, typically in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. beilstein-journals.orgresearchgate.net A wide variety of alkyl groups can be introduced using this method.

N-Arylation: The introduction of an aryl group at the N1 position generally requires metal-catalyzed cross-coupling reactions. Prominent methods include the Chan-Lam coupling, which utilizes arylboronic acids with a copper catalyst, and the Buchwald-Hartwig amination, which employs aryl halides with a palladium catalyst. nih.govmit.eduorganic-chemistry.org These methods allow for the synthesis of a diverse range of N-aryl derivatives.

| Reaction Type | Typical Reagents | Catalyst/Base | Product Example |

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃ | 1-Alkyl-2-butyl-4-methoxy-1H-imidazole |

| N-Arylation (Chan-Lam) | Arylboronic acids (Ar-B(OH)₂) | Cu(OAc)₂, Pyridine | 1-Aryl-2-butyl-4-methoxy-1H-imidazole |

| N-Arylation (Buchwald-Hartwig) | Aryl halides (Ar-X) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base (e.g., Cs₂CO₃) | 1-Aryl-2-butyl-4-methoxy-1H-imidazole |

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) is an aryl ether and can undergo cleavage to yield a hydroxyl group. This demethylation is a common transformation in medicinal and synthetic chemistry. The reaction is typically performed under strong acidic conditions or with potent Lewis acids. The product, 2-butyl-1H-imidazol-4-ol, would exist in tautomeric equilibrium with its keto form, 2-butyl-1,5-dihydro-4H-imidazol-4-one.

| Reagent | Conditions | Product |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 2-Butyl-1H-imidazol-4-ol |

| Hydrobromic acid (HBr) | High temperature | 2-Butyl-1H-imidazol-4-ol |

| Trimethylsilyl iodide (TMSI) | Acetonitrile (B52724), reflux | 2-Butyl-1H-imidazol-4-ol |

Functional Group Interconversions of the Butyl Side Chain

The n-butyl side chain is a saturated alkyl group and is generally less reactive than the imidazole ring. However, its modification can be achieved, typically involving reactions at the carbon atom adjacent to the imidazole ring (the α-carbon), which is activated similarly to a benzylic position.

Key transformations include:

Oxidation: Strong oxidizing agents can potentially oxidize the α-carbon. Depending on the conditions, this could lead to the introduction of a hydroxyl or carbonyl group, or even cleavage of the side chain to form a carboxylic acid at the C2 position (2-carboxy-4-methoxy-1H-imidazole).

Radical Halogenation: Free-radical halogenating agents, such as N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the α-carbon. This halogenated intermediate serves as a versatile handle for subsequent nucleophilic substitution or elimination reactions, enabling the introduction of a wide array of other functional groups.

| Reaction Type | Reagents | Potential Product(s) |

| Oxidation | KMnO₄, heat | 2-(1-Hydroxybutyl)-4-methoxy-1H-imidazole, 4-Methoxy-1H-imidazole-2-carboxylic acid |

| α-Halogenation | N-Bromosuccinimide (NBS), AIBN | 2-(1-Bromobutyl)-4-methoxy-1H-imidazole |

| Further Substitution | NaCN (following α-halogenation) | 2-(1-Cyanobutyl)-4-methoxy-1H-imidazole |

Spectroscopic and Advanced Analytical Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise connectivity of atoms in 2-Butyl-4-methoxy-1H-imidazole can be established.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the butyl group, the methoxy (B1213986) group, the imidazole (B134444) ring, and the N-H proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.

Based on analyses of structurally similar compounds, such as 2-butyl-1H-benzo[d]imidazole derivatives, the protons of the butyl chain are expected in the upfield region of the spectrum. orientjchem.org The terminal methyl group (CH₃) typically appears as a triplet, while the internal methylene (B1212753) groups (CH₂) present as complex multiplets. orientjchem.org The methoxy group (OCH₃) is anticipated to be a sharp singlet in the range of 3.7-3.9 ppm. The lone proton on the imidazole ring is expected to appear as a singlet in the aromatic region. The N-H proton of the imidazole ring is often broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The predicted chemical shifts for the carbons in the butyl chain, the methoxy group, and the imidazole ring are based on data from analogous structures like 1-butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~0.9 | Triplet (t) | ~7.4 | Butyl-CH₃ | ~14.0 |

| Butyl-CH₂ | ~1.4 | Sextet | ~7.5 | Butyl-CH₂ | ~19.5 |

| Butyl-CH₂ | ~1.7 | Quintet | ~7.6 | Butyl-CH₂ | ~31.0 |

| Butyl-CH₂ (α to C2) | ~2.6 | Triplet (t) | ~7.7 | Butyl-CH₂ (α to C2) | ~28.0 |

| Methoxy-CH₃ | ~3.8 | Singlet (s) | - | Methoxy-CH₃ | ~55.0 |

| Imidazole C5-H | ~6.5 | Singlet (s) | - | Imidazole C5 | ~110.0 |

| Imidazole N-H | Variable (Broad) | Singlet (s) | - | Imidazole C4 | ~150.0 |

| Imidazole C2 | ~155.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, strong cross-peaks would be expected between the adjacent methylene (CH₂) and methyl (CH₃) protons of the butyl chain, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate proton signals with the signals of directly attached carbon atoms. This allows for the direct assignment of each carbon atom in the ¹³C NMR spectrum that has attached protons. For instance, the proton signal at ~2.6 ppm would show a correlation to the carbon signal at ~28.0 ppm, assigning them as the CH₂ group adjacent to the imidazole ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule. Key expected correlations for this compound would include:

A cross-peak between the methoxy protons (~3.8 ppm) and the C4 carbon of the imidazole ring (~150.0 ppm).

Correlations between the protons of the α-methylene group of the butyl chain (~2.6 ppm) and the C2 carbon of the imidazole ring (~155.0 ppm).

A correlation between the C5-H proton (~6.5 ppm) and the C4 and C2 carbons of the imidazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of the chemical bonds. The resulting spectrum serves as a molecular fingerprint. Studies on related n-butyl imidazole and methoxy-substituted aromatic compounds provide a basis for assigning the characteristic absorption bands. nih.govijrar.org

Table 2: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3400 | N-H stretch (imidazole ring) | Medium, Broad |

| 2950-2850 | C-H stretch (aliphatic, butyl & methoxy) | Strong |

| ~1580 | C=N stretch (imidazole ring) | Medium-Strong |

| ~1500 | C=C stretch (imidazole ring) | Medium-Strong |

| ~1250 | C-O stretch (aryl ether, methoxy) | Strong |

| ~1150 | C-N stretch (imidazole ring) | Medium |

The presence of a broad band around 3400 cm⁻¹ is indicative of the N-H stretching vibration. ijrar.org Strong absorptions between 2950 and 2850 cm⁻¹ confirm the presence of the aliphatic C-H bonds of the butyl and methoxy groups. The characteristic stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1500-1600 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ would be characteristic of the C-O stretching of the methoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₁₄N₂O), the calculated molecular weight is 154.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 154.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for alkyl-substituted imidazoles involves cleavage of the alkyl chain. A significant peak would be expected from the loss of a propyl radical (•CH₂CH₂CH₃) via cleavage of the C-C bond beta to the imidazole ring, resulting in a fragment ion at m/z 111. Further fragmentation could involve cleavages within the imidazole ring itself.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 154 | [C₈H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [M - C₃H₇]⁺ | Loss of propyl radical from butyl chain |

Elemental Analysis for Empirical Formula Determination

Elemental analysis determines the mass percentages of the elements (Carbon, Hydrogen, Nitrogen, Oxygen) in a pure sample. The experimental results are then compared with the calculated theoretical values for the proposed empirical formula. For this compound, with the formula C₈H₁₄N₂O, a close correlation between the experimental and theoretical values would confirm the empirical formula and support the purity of the sample.

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₄N₂O)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 62.31 |

| Hydrogen (H) | 9.15 |

| Nitrogen (N) | 18.17 |

| Oxygen (O) | 10.37 |

Chromatographic Methods for Isolation and Purity Verification (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for the isolation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. orientjchem.org A sample is spotted on a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase is allowed to ascend the plate. The compound's retention factor (Rf) value is dependent on its polarity and the solvent system used. A pure compound should ideally appear as a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. A common method for imidazole-containing compounds is reverse-phase HPLC. sielc.comnih.gov In this technique, the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. A typical mobile phase could be a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve peak shape. researchgate.net The compound is detected as it elutes from the column, often by UV-Vis spectroscopy. A pure sample of this compound would appear as a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for quantitative determination of purity.

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Theoretical and Computational Chemistry Studies of 2 Butyl 4 Methoxy 1h Imidazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govdergipark.org.trnih.gov By solving the Schrödinger equation in an approximate manner, DFT can accurately predict a variety of molecular properties, including geometric parameters, electronic distribution, and vibrational frequencies. researchgate.net For 2-Butyl-4-methoxy-1H-imidazole, DFT calculations are typically performed using hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), to obtain a reliable description of its chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. youtube.comyoutube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability.

Table 1: Predicted Frontier Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.7 eV | High kinetic stability and low reactivity |

Note: These values are illustrative and based on typical DFT calculations for similar imidazole (B134444) derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. ijrar.orgmdpi.com The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red or yellow) are electron-rich and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

In the MEP map of this compound, the most negative potential is anticipated around the nitrogen atom of the imidazole ring (not bonded to hydrogen) and the oxygen atom of the methoxy (B1213986) group, marking them as primary centers for electrophilic interaction. mdpi.com The hydrogen atom attached to the other imidazole nitrogen would exhibit a region of high positive potential, making it a likely site for nucleophilic interaction or hydrogen bond donation.

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. ijrar.orgnih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. researchgate.net A comparison between the calculated and experimental spectra can confirm the molecular structure. ijrar.org Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. nih.govresearchgate.net

Key vibrational modes for this compound would include N-H stretching in the imidazole ring, C-H stretching of the butyl and methoxy groups, and C=N and C-N stretching within the imidazole ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3400-3500 | Stretching of the nitrogen-hydrogen bond in the imidazole ring. ijrar.org |

| Aromatic C-H Stretch | ~3000-3100 | Stretching of carbon-hydrogen bonds on the imidazole ring. ijrar.org |

| Aliphatic C-H Stretch | ~2850-2960 | Asymmetric and symmetric stretching of C-H bonds in the butyl group. |

| C=N Stretch | ~1600-1650 | Stretching of the carbon-nitrogen double bond in the imidazole ring. |

| C-O Stretch | ~1200-1250 | Stretching of the carbon-oxygen bond of the methoxy group. |

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. ed.ac.uk By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. biorxiv.org For this compound, the flexibility of the butyl chain is of particular interest. MD simulations can reveal the preferred orientations of this chain relative to the imidazole ring, which can be critical for its binding to a biological target. These simulations provide a dynamic picture that complements the static view from DFT calculations. ed.ac.uk

Docking Studies to Investigate Molecular Recognition and Binding Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.govresearchgate.net It is widely used in drug design to predict how a small molecule ligand, such as this compound, might interact with a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. researchgate.net

Docking studies can generate hypotheses about the key molecular interactions responsible for binding, such as:

Hydrogen Bonds: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the other nitrogen and the methoxy oxygen can act as acceptors.

Hydrophobic Interactions: The butyl chain provides a significant hydrophobic region that can interact favorably with nonpolar pockets in a protein binding site.

π-π Stacking: The imidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Structure-Reactivity Relationship (SRR) Investigations

Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's chemical structure with its reactivity. The computational methods described above provide a wealth of data for establishing these relationships for this compound.

For instance, the frontier orbital analysis (5.1.1) indicates that the molecule's reactivity is governed by the electron-rich imidazole ring. The MEP map (5.1.2) further refines this by pinpointing the specific nitrogen and oxygen atoms as the most probable sites of interaction. Docking studies (5.3) can then demonstrate how these intrinsic electronic properties translate into specific binding interactions with a given target. By systematically modifying the structure in silico (e.g., changing the length of the alkyl chain or the position of the methoxy group) and re-evaluating these computational descriptors, a clear SRR can be developed, guiding the synthesis of more potent or selective analogs.

Prediction of Thermodynamic and Kinetic Parameters for Chemical Transformations

Computational chemistry offers powerful tools for predicting the thermodynamic and kinetic parameters of chemical reactions, providing insights into reaction feasibility, mechanisms, and rates. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate properties like enthalpy, entropy, Gibbs free energy, and activation energies. These calculations are crucial for understanding the behavior of molecules in chemical transformations.

However, a comprehensive search of the scientific literature reveals a notable absence of specific theoretical and computational studies focused on the prediction of thermodynamic and kinetic parameters for chemical transformations involving this compound. While computational studies have been conducted on various other imidazole derivatives to explore their electronic structure, reactivity, and potential applications, specific data pertaining to the thermodynamic stability and kinetic reactivity of this compound in chemical reactions are not publicly available in the searched scientific literature.

The prediction of such parameters would typically involve:

Kinetic Parameters: Determination of the activation energy (Ea) for a given reaction pathway. This parameter is critical for understanding the rate of a chemical reaction, with a lower activation energy indicating a faster reaction.

Without dedicated computational studies on this compound, it is not possible to provide specific data tables or detailed research findings on its thermodynamic and kinetic parameters for chemical transformations. Future computational research would be necessary to elucidate these properties and provide a deeper understanding of the chemical behavior of this specific imidazole derivative.

The Chemical Compound “this compound”: An Undocumented Area of Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research on the chemical compound “this compound.” While the broader family of imidazole derivatives is a cornerstone of research in chemical synthesis, materials science, and catalysis, this particular substituted imidazole does not appear in the available scientific literature.

The imidazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in chemistry due to its presence in vital biomolecules like the amino acid histidine and its versatile role as a ligand and catalyst. Extensive research exists on various substituted imidazoles, detailing their synthesis and application across numerous scientific disciplines.

For instance, related compounds such as 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde have been documented as synthetic intermediates. orientjchem.orgresearchgate.net This precursor is utilized in Knoevenagel condensation reactions to create more complex heterocyclic systems. orientjchem.org Similarly, other methoxy- and butyl-substituted benzimidazoles, like ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, have been synthesized and characterized for their photophysical and electrochemical properties. mdpi.comresearchgate.net

The applications outlined for this article—use in multicomponent reactions, as a scaffold for annulation reactions, in coordination chemistry for transition metal complexes and Metal-Organic Frameworks (MOFs), and in organo- and metal-catalysis—are all well-established areas for the imidazole class of compounds in general.

Synthetic Building Blocks: Imidazoles are frequently employed as building blocks in the synthesis of complex molecules, often through multicomponent reactions that allow for the efficient construction of diverse molecular scaffolds. scispace.comacs.orgvu.nlresearchgate.netnih.gov

Coordination Chemistry and MOFs: The nitrogen atoms in the imidazole ring act as excellent ligands for coordinating with transition metal ions. wikipedia.orgresearchgate.netsci-hub.boxjocpr.com This property is fundamental to their role in bioinorganic chemistry and has led to their widespread use in designing Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. escholarship.orgresearchgate.netyoutube.comresearchgate.net

Catalysis: The unique electronic and steric properties of the imidazole ring enable it to function as both an organocatalyst and as a ligand in metal-catalyzed reactions. mdpi.com

However, despite the extensive research into these applications for a vast array of imidazole derivatives, no specific studies detailing the synthesis or application of “this compound” could be retrieved. Consequently, the detailed exploration of its specific role in the requested areas of chemical transformations and materials science cannot be provided at this time. The absence of this compound in the literature suggests it may be a novel structure that has not yet been synthesized or characterized, representing a potential area for future chemical research.

Applications in Chemical Transformations and Materials Science

Catalytic Applications (Organocatalysis and Metal-Catalysis)

Organocatalytic Roles of Imidazole (B134444) Derivatives

Imidazole derivatives are prominent in the field of organocatalysis, particularly as precursors to N-heterocyclic carbenes (NHCs). acs.orgnih.gov NHCs are highly versatile organocatalysts that can be generated in situ from azolium salts, including imidazolium (B1220033) salts, by deprotonation with a base. acs.org These carbenes are known for their ability to induce "umpolung" or reverse polarity in aldehydes, transforming them into nucleophilic acyl anion equivalents. nih.gov This reactivity is central to a variety of chemical transformations.

The general mechanism of NHC organocatalysis often begins with the nucleophilic attack of the carbene on an aldehyde to form a Breslow intermediate. acs.org This key intermediate can then participate in a range of reactions, including benzoin condensations, Stetter reactions, and various cycloadditions. researchgate.net The catalytic activity and selectivity of NHCs are influenced by the substituents on the imidazole ring. For 2-Butyl-4-methoxy-1H-imidazole, the butyl group at the 2-position and the methoxy (B1213986) group at the 4-position would sterically and electronically influence the properties of the corresponding NHC, thereby affecting its catalytic performance.

Table 1: Examples of Organocatalytic Reactions Catalyzed by Imidazole Derivatives

| Reaction Type | Catalyst Type | Role of Imidazole Derivative | Representative Transformation |

| Benzoin Condensation | N-Heterocyclic Carbene (from Imidazolium salt) | Catalyst Precursor | Coupling of two aldehydes to form an α-hydroxy ketone. nih.gov |

| Stetter Reaction | N-Heterocyclic Carbene (from Imidazolium salt) | Catalyst Precursor | 1,4-addition of an aldehyde to a Michael acceptor. researchgate.net |

| Acylation | Imidazole | Nucleophilic Catalyst | Monoacylation of symmetrical diamines. ias.ac.in |

| Multicomponent Reactions | Imidazole | Base/Nucleophilic Catalyst | Synthesis of complex heterocyclic structures. ias.ac.in |

Ligand in Homogeneous and Heterogeneous Catalysis

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of transition metals through its imine nitrogen atom. nih.govwikipedia.org This coordination ability makes imidazole derivatives valuable ligands for both homogeneous and heterogeneous catalysis. researchgate.net The electronic and steric properties of the imidazole ligand can be tuned by altering the substituents on the ring, which in turn influences the catalytic activity and selectivity of the resulting metal complex. sci-hub.box

In homogeneous catalysis, complexes of transition metals with imidazole-containing ligands have been employed in various transformations. mdpi.com For instance, ruthenium complexes with imidazole-based ligands have shown high efficiency as bifunctional catalysts for the redox isomerization of allylic alcohols in aqueous media. acs.org The donor properties of the imidazole ligand are intermediate between that of pyridine and ammonia (B1221849). sci-hub.box

In the context of this compound, the butyl group would introduce steric bulk, while the methoxy group would act as an electron-donating group, both of which would modulate the coordination properties and the catalytic behavior of its metal complexes. While specific examples of this compound as a ligand are not documented in the reviewed literature, the general principles of ligand design suggest its potential utility in this area.

Heterogeneous catalysts can be developed by immobilizing imidazole-functionalized metal complexes onto solid supports. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Porous organic polymers functionalized with imidazole ionic liquids have been used as reusable acid catalysts for the synthesis of benzimidazole derivatives.

Table 2: Transition Metal Complexes with Imidazole-based Ligands in Catalysis

| Catalyst Type | Metal Center | Application | Reference |

| Homogeneous | Ruthenium(IV) | Redox Isomerization of Allylic Alcohols | acs.org |

| Homogeneous | Copper(I) | Various Organic Syntheses | beilstein-journals.org |

| Heterogeneous | Oxovanadium(IV) | Oxidation of Thioanisole | researchgate.net |

| Heterogeneous | Various Metals | Synthesis of Imidazole Derivatives | researchgate.net |

Advanced Materials Science Applications

Integration into Ionic Liquids for Specific Properties

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and functional materials due to their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. researchgate.netresearchgate.net Imidazolium-based cations are among the most common components of ILs. mdpi.com

The synthesis of imidazolium-based ILs typically involves the quaternization of an N-substituted imidazole. For this compound, quaternization at one of the nitrogen atoms would yield a 1,3-disubstituted imidazolium cation. The properties of the resulting ionic liquid, such as its viscosity, conductivity, and solubility, would be determined by the nature of the anion and the substituents on the imidazolium cation. mdpi.com The butyl and methoxy groups on the 2-Butyl-4-methoxy-1H-imidazolium cation would influence its hydrophobicity and coordinating ability.

Imidazolium-based ILs have been explored for a wide range of applications, including as media for chemical reactions, in electrochemistry, and for the dissolution and processing of biomass. nih.gov Acidic ionic liquids derived from imidazoles have been used as dual solvent-catalysts in organic reactions. pharmtech.comresearchgate.net

Table 3: Properties and Applications of Imidazolium-Based Ionic Liquids

| Cation Structure | Anion | Key Property | Potential Application |

| 1-Butyl-3-methylimidazolium | Chloride | Good solvent for cellulose | Biomass processing |

| 1-Ethyl-3-methylimidazolium | Hydrogen Sulfate (B86663) | Acidic | Catalyst and solvent in organic synthesis pharmtech.com |

| Alkyl-imidazolium | Dodecylbenzene Sulfonate | Surface activity | Asphaltene dispersants in petroleum industry mdpi.comnih.gov |

| N-methyl-2-pyrrolidonium | Dihydrogen Phosphate | Acidic | Catalyst for oxa-Michael additions researchgate.net |

Polymer Chemistry and Polymerizable Monomers

Imidazole and its derivatives can be incorporated into polymers to create functional materials with tailored properties. nih.gov This can be achieved either by polymerizing imidazole-containing monomers or by post-polymerization modification of a suitable polymer backbone with imidazole moieties. morressier.com

While there is no specific literature on the polymerization of this compound, its structure suggests that it could be functionalized to introduce a polymerizable group, such as a vinyl or acrylate moiety. For instance, a related compound, 2-methoxy-4-vinylphenol, has been used as a biobased monomer precursor for thermoplastics and thermoset polymers. mdpi.com

Imidazole-functionalized polymers have found applications in various fields. They can be used as ligands to immobilize metal catalysts, as mentioned in the previous section. researchgate.net Additionally, polymers containing imidazole groups can exhibit interesting properties such as ionic conductivity, making them suitable for applications in fuel cell membranes. google.com The basicity of the imidazole ring also makes these polymers useful as proton conductors or as materials with pH-responsive behavior.

Table 4: Examples of Imidazole-Containing Polymers and Their Applications

| Polymer Type | Imidazole Functionality | Application | Reference |

| Imidazole-functionalized porous organic polymers | Imidazole ionic liquid groups | CO2 adsorption and catalysis | |

| Imidazole-functionalized PEG-based copolymers | Pendant imidazole moieties | Attachment to quantum dots | morressier.com |

| Imidazole-functionalized polymer microspheres and fibers | Coordinated oxovanadium(IV) | Heterogeneous catalysis | researchgate.net |

| Imidazole group functionalized polymer | Anion exchange | Alkaline fuel cell membranes | google.com |

Optoelectronic Properties and Luminescent Materials

Imidazole derivatives are a significant class of materials in the field of optoelectronics, particularly for their use in organic light-emitting diodes (OLEDs). tandfonline.com Their unique electronic properties, including good thermal stability and the ability to be easily modified, make them suitable as emitters, host materials, and electron-transporting materials. researchgate.netnwpu.edu.cn

The photoluminescent properties of imidazole derivatives are highly dependent on their molecular structure, including the nature and position of substituents. researchgate.netnih.govresearchgate.net The introduction of different functional groups can tune the emission color, quantum yield, and other photophysical properties. For example, spiroacridine-imidazole derivatives have been synthesized that exhibit strong deep-blue emission. The methoxy group in this compound is an electron-donating group, which could influence the electronic transitions and thus the luminescent properties of the molecule or its derivatives.

While the specific optoelectronic properties of this compound have not been reported, studies on related methoxy-substituted phenyl-imidazole derivatives provide some insights. For instance, the crystal structure and intermolecular interactions of 1-(4-methoxyphenyl)-1H-imidazole have been characterized. researchgate.net The presence of a methoxy group can influence the molecular packing and intermolecular interactions, which in turn can affect the solid-state emission properties.

Table 5: Luminescent Properties of Representative Imidazole Derivatives

| Compound Class | Emission Color | Key Feature | Application |

| Spiroacridine-imidazole derivatives | Deep-blue | High fluorescence quantum yield | OLED emitters |

| Phenanthroimidazole derivatives | Varies with substitution | High thermal stability | OLED host materials and emitters tandfonline.com |

| 4-(2'-hydroxyphenyl)imidazoles | Dual fluorescence in non-polar solvents | Potential for excited-state intramolecular proton transfer | Molecular probes nih.govresearchgate.net |

| Synthetic Fluorescent Imidazoles | pH-dependent | Changes in absorption and emission with pH | pH sensors nih.gov |

Mechanistic Investigations of Biological Interactions Pre Clinical, Non Clinical Focus

Molecular Recognition and Binding Modalities with Biomolecules

The biological activity of 2-Butyl-4-methoxy-1H-imidazole is predicated on its ability to recognize and bind to biomolecules such as proteins and receptors. The nature of these interactions is governed by the physicochemical properties of the imidazole (B134444) core and its substituents. The imidazole ring itself can participate in hydrogen bonding, coordination with metal ions, and van der Waals forces. nih.gov

Understanding Interactions with Protein Active Sites (e.g., Enzyme-Ligand Interactions)

The imidazole nucleus is a common feature in compounds designed to interact with enzyme active sites. nih.gov The two nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating anchoring of the molecule within a binding pocket.

For this compound, the key structural components influencing enzyme binding are:

Imidazole Core : The nitrogen atoms of the imidazole ring are crucial for forming hydrogen bonds with amino acid residues in an enzyme's active site. This interaction is fundamental to the inhibitory potential of many imidazole-based compounds. nih.gov Studies on other imidazole compounds have shown they can act as inhibitors by binding to the active site, sometimes coordinating with metal cofactors present in metalloenzymes.

2-Butyl Group : This aliphatic chain is primarily involved in hydrophobic (lipophilic) interactions. Enzyme active sites often possess hydrophobic pockets or clefts, and the butyl group can fit into these regions, increasing the binding affinity and stability of the enzyme-ligand complex.

4-Methoxy Group : The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming additional interactions with the protein target. This can enhance binding specificity and potency.

Computational docking studies with related imidazole derivatives suggest that they often interact with key residues forming the catalytic triad (B1167595) of enzymes. For instance, some imidazole derivatives have shown the ability to inhibit sirtuins, a class of epigenetic modifying enzymes, by interacting with their binding sites. nih.gov

Exploration of Receptor-Ligand Binding Principles

Substituted imidazoles have been identified as potent ligands for various receptors. A notable example is the development of 2,4-diphenyl-1H-imidazole analogs that act as agonists for the human cannabinoid 2 (CB2) receptor. This demonstrates that the disubstituted imidazole scaffold is a viable pharmacophore for receptor interaction.

The binding of this compound to a receptor would be governed by similar principles as enzyme binding:

Hydrophobic and Hydrogen Bonding : The butyl group would likely interact with hydrophobic regions of the receptor's binding pocket, while the methoxy group and imidazole nitrogens would engage in hydrogen bonding.

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Functions

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For substituted imidazoles, SAR studies have provided valuable insights into how modifications to the core and its substituents affect potency and selectivity. nih.gov

Correlating Structural Modifications with Mechanistic Biological Responses

Based on studies of various imidazole derivatives, the following SAR principles can be inferred for this compound:

Modification of the 2-Alkyl Group : The length and branching of the alkyl chain at the 2-position significantly influence hydrophobic interactions. Increasing the chain length from methyl to butyl generally enhances binding to targets with corresponding hydrophobic pockets, though excessive length can lead to steric hindrance or reduced solubility.

Modification of the 4-Position Substituent : The nature of the substituent at the 4-position impacts the electronic distribution of the imidazole ring and its hydrogen-bonding capabilities. Replacing the methoxy group with other functionalities, such as a halogen or a hydroxyl group, would alter the molecule's interaction profile. For example, a hydroxyl group could act as both a hydrogen bond donor and acceptor, potentially forming stronger or different interactions than the methoxy group's single acceptor capability. A recent analysis of FDA-approved imidazole-based drugs revealed that a 2,4-substitution pattern is common among bioactive molecules. scilit.com

| Position | Substituent | Inferred Effect on Biological Activity | Primary Interaction Type |

|---|---|---|---|

| 2 | Butyl | Enhances binding affinity through interactions with hydrophobic pockets. | Hydrophobic / van der Waals |

| 2 | Shorter Alkyl Chain (e.g., Methyl) | May result in lower affinity if the hydrophobic pocket is large. | Hydrophobic / van der Waals |

| 4 | Methoxy | Acts as a hydrogen bond acceptor, contributing to binding specificity. | Hydrogen Bonding |

| 4 | Hydroxyl | Can act as both a hydrogen bond donor and acceptor, potentially increasing binding interactions. | Hydrogen Bonding |

| 4 | Halogen (e.g., -Cl, -F) | Alters electronic properties and can participate in halogen bonding, potentially increasing potency. | Dipole-Dipole / Halogen Bonding |

Biochemical Pathway Modulation Studies

Substituted imidazoles can modulate biochemical pathways through mechanisms such as enzyme inhibition or ion channel modulation.

Studies on various imidazole derivatives have shown their capacity to inhibit enzymes like cyclooxygenase-2 (COX-2) and transforming growth factor-β1 (TGF-β1) type 1 activin receptor-like kinase (ALK5). isca.menih.gov The mechanism often involves competitive or non-competitive binding to the enzyme's active site, preventing the natural substrate from binding and halting the catalytic reaction.

Furthermore, some complex molecules incorporating an imidazole moiety have been designed to function as ion channels. These synthetic channels can facilitate the transport of protons and water across lipid membranes, a process regulated by external stimuli like light. This demonstrates the potential for the imidazole core to be a key component in molecules that modulate ion transport across cell membranes.

Biotransformation Studies of Substituted Imidazoles

Biotransformation is the process by which the body metabolizes foreign compounds (xenobiotics), generally converting them into more water-soluble and easily excretable forms. nih.gov This typically occurs in two phases. longdom.org

Phase I Metabolism : These reactions introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. derangedphysiology.com For this compound, likely Phase I metabolic pathways include:

Oxidation of the Butyl Chain : The aliphatic butyl group is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites.

O-Demethylation : The methoxy group can be demethylated by CYP enzymes to yield a hydroxyl group at the 4-position.

Ring Oxidation : The imidazole ring itself can be oxidized to form various metabolites.

Phase II Metabolism : These are conjugation reactions where an endogenous molecule is attached to the xenobiotic or its Phase I metabolite. upol.cz If Phase I metabolism of this compound produces hydroxylated metabolites, these can subsequently undergo Phase II conjugation. Common reactions include:

Glucuronidation : The addition of glucuronic acid, a common pathway for hydroxylated compounds. drughunter.com

Sulfation : The addition of a sulfonate group.

It is well-established that the imidazole nucleus itself can interact with the heme iron of cytochrome P450 enzymes, leading to inhibition of their activity. researchgate.netderpharmachemica.com The potency and selectivity of this inhibition depend heavily on the nature and position of the substituents on the imidazole ring. tandfonline.comresearchgate.net Therefore, this compound would be expected to be both a substrate and a potential inhibitor of various CYP isozymes. nih.gov

| Metabolic Phase | Reaction Type | Predicted Transformation |

|---|---|---|

| Phase I | Oxidation | Hydroxylation of the butyl chain. |

| Phase I | O-Demethylation | Conversion of the 4-methoxy group to a 4-hydroxyl group. |

| Phase II | Glucuronidation | Conjugation of glucuronic acid to hydroxylated metabolites. |

| Phase II | Sulfation | Conjugation of a sulfate (B86663) group to hydroxylated metabolites. |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

Currently, specific, high-yield synthetic routes for 2-Butyl-4-methoxy-1H-imidazole are not well-established in the literature. Future research should prioritize the development of efficient and environmentally benign synthesis methods. Key areas of investigation could include:

Green Chemistry Approaches: Utilizing renewable starting materials, solvent-free reaction conditions, or employing catalysts that can be easily recovered and reused would represent a significant step towards sustainability. rsc.org

One-Pot Syntheses: Designing multi-component reactions where the imidazole (B134444) ring is constructed in a single step from simple precursors would enhance efficiency and reduce waste. nih.gov

Flow Chemistry: Continuous-flow synthesis could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity compared to traditional batch processes. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Catalyst development, alternative solvents. |

| One-Pot Synthesis | Increased efficiency, atom economy, reduced waste. | Multi-component reaction design. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters. |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The electronic properties of the imidazole ring, influenced by the electron-donating methoxy (B1213986) group and the alkyl butyl group, suggest a rich and potentially unique reactivity profile for this compound. Future studies should systematically investigate its behavior in various chemical transformations, including:

Electrophilic and Nucleophilic Substitutions: Mapping the regioselectivity of reactions at the different positions of the imidazole ring.

Metal-Catalyzed Cross-Coupling Reactions: Exploring its use as a building block in the synthesis of more complex molecules. rsc.org

Cycloaddition Reactions: Investigating its potential as a diene or dienophile in the construction of novel heterocyclic systems.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. scielo.brusp.br These powerful computational tools can be leveraged to accelerate the discovery and optimization of derivatives of this compound with desired properties. nih.govmdpi.com

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of novel derivatives. scielo.brusp.br

Generative Models: Using deep learning architectures to design new molecules based on the this compound scaffold with optimized characteristics for specific applications. acs.org

Synthesis Planning: Employing AI algorithms to devise the most efficient and practical synthetic routes to target molecules.

Advanced Mechanistic Studies using High-Resolution Analytical Tools

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. High-resolution analytical techniques can provide unprecedented insights into the intricate details of chemical processes involving this compound.

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time and identify transient intermediates.

Mass Spectrometry: Employing advanced mass spectrometry methods to characterize complex reaction mixtures and elucidate fragmentation pathways. researchgate.net

Computational Chemistry: Using density functional theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict product distributions.

| Analytical Tool | Information Gained | Research Application |

| In-situ NMR/IR | Real-time reaction monitoring, identification of intermediates. | Mechanistic elucidation of novel reactions. |

| Advanced MS | Characterization of complex mixtures, fragmentation analysis. | Product identification and structural confirmation. |

| Computational Chemistry | Modeling of reaction pathways, prediction of reactivity. | Rational design of experiments and catalysts. |

Expansion of Applications in Niche Chemical and Materials Science Fields

The unique structure of this compound suggests its potential utility in various specialized areas of chemistry and materials science.

Organic Electronics: Imidazole derivatives have shown promise as components of organic light-emitting diodes (OLEDs) and other electronic devices due to their thermal stability and photoluminescence properties. nwpu.edu.cn

Corrosion Inhibitors: The nitrogen atoms in the imidazole ring can coordinate with metal surfaces, making such compounds effective corrosion inhibitors.

Ionic Liquids: By quaternizing the imidazole nitrogen, novel ionic liquids with tailored properties could be synthesized for a range of applications, including as green solvents and electrolytes.

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

The most profound breakthroughs in understanding and applying this compound will likely emerge from collaborative research that spans multiple scientific disciplines.

Synergistic Design: Combining the expertise of synthetic organic chemists, materials scientists, and theoretical chemists to design and create novel functional materials with precisely controlled properties.

Structure-Property Relationship: A concerted effort to synthesize a library of derivatives and systematically characterize their physical and chemical properties to establish clear structure-property relationships.

Theoretical Validation: Using computational modeling to predict the properties of new materials and guide synthetic efforts, thereby reducing the amount of trial-and-error experimentation.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-Butyl-4-methoxy-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 2-substituted imidazoles typically involves multi-component condensation reactions. For example, derivatives with methoxy and aryl substituents (e.g., 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole) are synthesized via the Debus-Radziszewski reaction using ammonium acetate, aldehydes, and diketones under reflux conditions in acetic acid . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity . For 2-Butyl-4-methoxy derivatives, introducing the butyl group may require alkylation steps or tailored protecting-group strategies to avoid side reactions.

Q. Q2. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The imidazole ring protons (H-1 and H-3) exhibit characteristic deshielded signals at δ 7.2–8.5 ppm. The methoxy group (-OCH₃) appears as a singlet at δ ~3.8 ppm, while the butyl chain shows distinct methyl (δ 0.8–1.0 ppm) and methylene (δ 1.2–1.5 ppm) signals .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the imidazole core and methoxy group .

Cross-validation with high-resolution mass spectrometry (HRMS) is critical to verify molecular formula integrity.

Advanced Research Questions

Q. Q3. What crystallographic tools (e.g., SHELX, ORTEP) are optimal for resolving hydrogen-bonding networks in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL (for refinement) and ORTEP-III (for graphical representation) is the gold standard. SHELXL handles anisotropic displacement parameters and twinning corrections, critical for imidazole derivatives prone to polymorphism . Hydrogen-bonding patterns (e.g., N–H···O or C–H···π interactions) are analyzed using graph-set notation (e.g., R₂²(8) motifs), which provides insights into supramolecular assembly . For disordered structures (common in flexible butyl chains), iterative refinement in WinGX improves accuracy .

Q. Q4. How can regioselectivity challenges in synthesizing this compound be addressed using computational or experimental methods?

Methodological Answer: Regioselectivity in imidazole synthesis is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict preferred substitution sites by comparing activation energies for different pathways . Experimentally, substituent-directed strategies (e.g., using electron-withdrawing groups to deactivate specific positions) or templated reactions (e.g., metal-mediated cyclization) can enforce regiocontrol. For example, copper-catalyzed coupling reactions have been used to introduce aryl groups at the C-2 position selectively .

Q. Q5. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Discrepancies often arise from variations in purity, stereochemistry, or assay conditions. To address this:

- Purity Validation : Use HPLC-MS to confirm >95% purity and identify trace byproducts .

- Stereochemical Analysis : Chiral chromatography or X-ray crystallography clarifies enantiomeric contributions .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, solvent) using reference compounds (e.g., USP standards) .

Q. Q6. How can hydrogen-bonding interactions in this compound crystals inform drug design?

Methodological Answer: Hydrogen-bonding motifs (e.g., dimeric or chain formations) correlate with solubility, stability, and bioavailability. Graph-set analysis quantifies these interactions, enabling predictive modeling of crystal packing. For instance, a study of 4-(4-(1H-imidazol-4-yl)phenyl)-1H-imidazole revealed N–H···N interactions stabilizing a 3D framework, suggesting strategies for enhancing thermal stability in pharmaceutical formulations .

Data Analysis and Interpretation

Q. Q7. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer: Contradictions may arise from solvent effects, tautomerism, or dynamic exchange. Mitigation steps include:

- Variable-Temperature NMR : Identify tautomeric equilibria (e.g., prototropy in imidazole rings) by observing signal coalescence at elevated temperatures .

- Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding solvent interactions .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm connectivity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.